molecular formula C16H32 B8430091 7-Hexadecene CAS No. 18899-19-9

7-Hexadecene

Cat. No.: B8430091
CAS No.: 18899-19-9
M. Wt: 224.42 g/mol
InChI Key: JZPUSPPFVAJNGY-UHFFFAOYSA-N
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Description

7-Hexadecene, also known as this compound, is a long-chain hydrocarbon with the molecular formula C₁₆H₃₂. It is an unsaturated alkene with a double bond located at the seventh carbon atom in the chain. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond. This compound is a colorless liquid at room temperature and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hexadecene can be synthesized through several methods. One common approach involves the reduction of ω-7-hexadecenlactone (ambrettolide) using lithium aluminum hydride (LAH). This reduction process yields cis-hexadec-7-ene-1,16-diol, which can then be further processed to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the polymerization of ethylene molecules to form longer hydrocarbon chains, which are then selectively hydrogenated to produce the desired alkene. The reaction conditions typically include high pressure and temperature, along with the use of specific catalysts to control the polymerization process.

Chemical Reactions Analysis

Types of Reactions

7-Hexadecene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: The addition of hydrogen to the compound, typically resulting in the formation of saturated hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃). These reactions are typically carried out under controlled conditions to prevent over-oxidation.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Halogenation reactions often use halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Saturated hydrocarbons such as hexadecane.

    Substitution: Halogenated alkenes.

Scientific Research Applications

7-Hexadecene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hexadecene involves its interaction with molecular targets such as lipid bilayers. It can permeate through these bilayers due to its non-polar nature and weak hydrogen bond acidity and basicity . This property makes it an excellent model for studying membrane permeability and the transport of molecules across biological membranes.

Comparison with Similar Compounds

7-Hexadecene can be compared with other similar compounds such as:

This compound is unique due to its specific double bond position, which influences its reactivity and interactions with other molecules.

Properties

CAS No.

18899-19-9

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

hexadec-7-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3

InChI Key

JZPUSPPFVAJNGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Tetradecene and 9-octadecene were cross-metathesized employing a homogeneous modified catalyst. For the reaction, 1 mole 7-tetradecene and 1 mole 9-octadecene were combined in the reactor with 12.9 millimoles tungsten hexachloride. Pyridine (6.5 millimoles) was charged to the reactor followed by the addition of 12.9 millimoles tetrabutyl tin. The reaction was conducted at 90° C and after 30 minutes reaction, near equilibrium conversion of the olefins was obtained with high selectivity to the equilibrium mixture of 1 part 7-tetradecene, 1 part 9-octadecene and 2 parts 7-hexadecene. When the experiment was repeated in an identical manner but using an unmodified catalyst (12.9 millimoles tungsten hexachloride with 12.9 millimoles tetrabutyl tin) conversion of the olefins was significantly greater than the theoretical equilibrium conversion due to the lower selectivity of the reaction to the desired cross-methathesized products.
Name
tungsten hexachloride
Quantity
12.9 mmol
Type
catalyst
Reaction Step One
Name
7-Tetradecene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-tetradecene
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
6.5 mmol
Type
reactant
Reaction Step Five
Quantity
12.9 mmol
Type
reactant
Reaction Step Six

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